molecular formula C13H15BrINO2 B8014245 5-Bromo-2-iodo-N-((tetrahydro-2H-pyran-4-yl)methyl)benzamide

5-Bromo-2-iodo-N-((tetrahydro-2H-pyran-4-yl)methyl)benzamide

Cat. No.: B8014245
M. Wt: 424.07 g/mol
InChI Key: VJROSVZNSDURLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-iodo-N-((tetrahydro-2H-pyran-4-yl)methyl)benzamide is a complex organic compound that features both bromine and iodine substituents on a benzamide core. The presence of a tetrahydro-2H-pyran-4-yl group adds to its structural complexity, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-iodo-N-((tetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with a benzamide derivative, which undergoes bromination and iodination reactions to introduce the halogen atoms. The tetrahydro-2H-pyran-4-yl group is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-iodo-N-((tetrahydro-2H-pyran-4-yl)methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or to convert carbonyl groups to alcohols.

    Substitution: The bromine and iodine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide variety of derivatives, depending on the nucleophile introduced.

Scientific Research Applications

5-Bromo-2-iodo-N-((tetrahydro-2H-pyran-4-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodo-N-((tetrahydro-2H-pyran-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The bromine and iodine atoms can form halogen bonds with proteins and enzymes, affecting their function. The tetrahydro-2H-pyran-4-yl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)benzamide: Similar structure but with chlorine instead of iodine.

    5-Iodo-2-fluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)benzamide: Similar structure but with fluorine instead of bromine.

    5-Bromo-2-iodo-N-((tetrahydro-2H-thiopyran-4-yl)methyl)benzamide: Similar structure but with a thiopyran ring instead of a pyran ring.

Uniqueness

The unique combination of bromine and iodine atoms in 5-Bromo-2-iodo-N-((tetrahydro-2H-pyran-4-yl)methyl)benzamide provides distinct chemical reactivity and biological activity. The presence of both halogens allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry. Additionally, the tetrahydro-2H-pyran-4-yl group enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

5-bromo-2-iodo-N-(oxan-4-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrINO2/c14-10-1-2-12(15)11(7-10)13(17)16-8-9-3-5-18-6-4-9/h1-2,7,9H,3-6,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJROSVZNSDURLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC(=O)C2=C(C=CC(=C2)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.